4-(5-Methyl-1,3-oxazol-2-yl)piperidine
Description
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methyl-2-piperidin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
RBDYQNIIWGTGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Oxazole vs. Oxadiazole Derivatives
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
- Key Difference : Replacement of the 1,3-oxazole with a 1,3,4-oxadiazole ring.
- Impact :
- Electronic Effects : Oxadiazoles are stronger electron-withdrawing groups, enhancing metabolic stability and influencing binding affinity .
- Physical Properties : Higher molecular weight (217.70 g/mol vs. ~181 g/mol for the oxazole analogue) and commercial availability at premium prices ($45–$2,015 per 1–5 g) .
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
- Key Difference : 1,2,4-oxadiazole isomer linked via a methylene group to piperidine.
Piperidine vs. Pyrrolidine Ring Systems
2-[4-(5-Methyl-1,3-oxazol-2-yl)-2-oxo-1-pyrrolidinyl]butanamide (Compound 62)
- Key Difference : Pyrrolidine (5-membered) instead of piperidine.
- Impact :
Substitution Patterns on the Oxazole Ring
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic Acid
- Key Difference : 3-Methylphenyl substituent on the oxazole and a carboxylic acid group on piperidine.
- Impact :
Key Challenges
Serotonin Receptor Ligands
- SB-224289 : A 5-HT1B inverse agonist with a spiro-furoindole-piperidine-oxadiazole structure. Demonstrates 100-fold selectivity over 5-HT1D due to oxadiazole electronic effects .
- GR 127935 : Features a 1,2,4-oxadiazole-piperazine scaffold; acts as a 5-HT1B/1D antagonist, highlighting the role of nitrogen positioning in receptor subtype specificity .
Antibacterial and Enzyme Inhibitors
- 5-Substituted-1,3,4-oxadiazol-2-yl Derivatives : Exhibit antibacterial activity against Staphylococcus aureus (MIC = 4–16 µg/mL), with potency influenced by sulfonyl and piperidine groups .
- Pks13 Inhibitors : N-phenylindole derivatives with piperidine-oxazole motifs show IC50 values < 1 µM in mycobacterial assays, underscoring the scaffold’s versatility .
Data Tables
Table 1. Physical and Structural Properties
Preparation Methods
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis, involving cyclodehydration of α-acylamino ketones, is widely employed for oxazole synthesis. Adapting this method, piperidine-4-carbonyl chloride can react with α-aminoketones (e.g., 2-amino-1-(methyl)propan-1-one) under acidic conditions (H₂SO₄, 80°C) to yield the oxazole ring.
Example Protocol :
-
Piperidine-4-carboxylic acid → Piperidine-4-carbonyl chloride (SOCl₂, reflux).
-
Condensation with 2-amino-1-(methyl)propan-1-one (EDCI/HOBt, DMF, 25°C).
-
Cyclodehydration (H₂SO₄, 80°C, 12 h) → 4-(5-Methyl-1,3-oxazol-2-yl)piperidine.
Yields for analogous oxazole syntheses in the literature range from 52% to 66%.
Hantzsch Oxazole Synthesis
The Hantzsch method utilizes α-haloketones and amides for oxazole formation. Piperidine-4-carboxamide treated with chloroacetone and ammonium acetate in ethanol (reflux, 24 h) produces the target compound. This route is advantageous for scalability but requires strict temperature control to avoid side reactions.
Direct Coupling of Pre-Formed Oxazole and Piperidine Moieties
Reductive Amination
Reductive amination between 4-aminopiperidine and 5-methyl-1,3-oxazole-2-carbaldehyde (NaBH₃CN, MeOH, 0°C to 25°C) offers a mild route. This method mirrors the synthesis of compound 8b in the first source, where reductive amination of an oxazole aldehyde with an amine yielded 73% product.
Reaction Conditions :
-
Aldehyde: 5-Methyl-1,3-oxazole-2-carbaldehyde (1.2 eq).
-
Amine: 4-Aminopiperidine (1.0 eq).
-
Reducing Agent: NaBH₃CN (1.5 eq).
-
Solvent: MeOH, 12 h, 25°C.
Oxidation of Oxazoline Intermediates
The patent CN112110893A highlights the hydrolysis of 4,5-dihydrooxazoles (oxazolines) to amides, suggesting a pathway to oxidize oxazolines to oxazoles. For instance, 4-(4,5-dihydro-5-methyl-1,3-oxazol-2-yl)piperidine treated with MnO₂ (CHCl₃, reflux, 6 h) undergoes dehydrogenation to yield the target compound.
Key Data :
-
Oxidizing Agent : MnO₂ (3.0 eq).
-
Solvent : Chloroform.
Spectroscopic Characterization and Analytical Validation
Successful synthesis necessitates validation via NMR, MS, and elemental analysis. The first source reports detailed spectral data for oxazole-piperidine hybrids:
Representative Data for this compound Analogs :
-
¹H-NMR (DMSO-d₆) : δ 1.32 (6H, s, piperidine CH₂), 2.24 (3H, s, oxazole-CH₃), 3.53 (2H, s, N-CH₂), 7.49–7.53 (m, aromatic).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Robinson-Gabriel | H₂SO₄, 80°C | 52–66% | High regioselectivity | Harsh acidic conditions |
| Hantzsch | NH₄OAc, EtOH, reflux | 45–55% | Scalable | Requires toxic α-haloketones |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane, 90°C | 60–75% | Mild conditions | Requires specialized catalysts |
| Oxazoline Oxidation | MnO₂, CHCl₃, reflux | 50–60% | Utilizes stable intermediates | Moderate yields |
Industrial-Scale Considerations and Process Optimization
For large-scale production, factors like cost, safety, and reproducibility dictate method selection. Reductive amination and Suzuki coupling are preferred for their operational simplicity, whereas Robinson-Gabriel cyclization may require corrosion-resistant reactors. The patent’s emphasis on hydrolysis under acidic conditions underscores the importance of pH control in minimizing byproducts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(5-Methyl-1,3-oxazol-2-yl)piperidine under mild reaction conditions?
- Methodological Answer : Synthesis typically involves coupling oxazole precursors with piperidine derivatives under controlled conditions. For example, reactions in dichloromethane with sodium hydroxide as a base (yield optimization at 60–80°C) followed by purification via recrystallization (methanol) or column chromatography . Monitoring reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) is critical for stepwise validation.
Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?
- Methodological Answer : Combine spectral analysis techniques:
- NMR : and NMR to confirm substituent positions (e.g., methyl group at oxazole C5, piperidine ring conformation) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify characteristic absorptions (e.g., C=N stretch at ~1600 cm, piperidine ring vibrations) .
Q. What safety protocols are critical when handling piperidine derivatives with reactive heterocycles?
- Methodological Answer :
- Personal Protection : Use nitrile gloves, fume hoods, and chemical-resistant aprons.
- Storage : Store in sealed containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .
- Emergency Response : For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, administer oxygen if respiratory distress occurs .
Advanced Research Questions
Q. What computational strategies are effective in predicting regioselectivity for 1,3-oxazole-piperidine hybrid systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction intermediates and transition states. Focus on orbital interactions (e.g., HOMO-LUMO gaps) between oxazole and piperidine moieties .
- Reaction Path Search : Apply the artificial force-induced reaction (AFIR) method to identify low-energy pathways for regioselective coupling .
Q. How to address discrepancies between calculated and observed NMR chemical shifts in oxazolyl-piperidine compounds?
- Methodological Answer :
- Validation Workflow :
Re-optimize computational models using solvent corrections (e.g., PCM for DMSO).
Cross-validate with solid-state NMR to assess crystal packing effects.
Use dynamic NMR (DNMR) to probe conformational equilibria in solution .
- Case Study : For this compound, discrepancies >0.5 ppm in shifts may indicate protonation state variations; adjust pH and re-measure .
Q. What methodologies enable efficient optimization of coupling reactions between oxazole precursors and piperidine scaffolds?
- Methodological Answer :
- DoE (Design of Experiments) : Apply a central composite design to optimize variables (temperature, catalyst loading, solvent polarity). For example, identify optimal Pd(OAc) concentrations (0.5–2 mol%) in Suzuki-Miyaura couplings .
- High-Throughput Screening : Use robotic platforms to test 96 reaction conditions in parallel, focusing on yield and enantiomeric excess (ee) for chiral derivatives .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using IC values adjusted for assay conditions (e.g., cell line variability, incubation time).
- Structural Validation : Re-synthesize disputed compounds and re-test under standardized protocols (e.g., OECD guidelines for cytotoxicity) .
- Computational Docking : Compare binding poses in target proteins (e.g., kinase inhibitors) using AutoDock Vina to identify steric clashes or solvation effects .
Experimental Design Considerations
Q. What in silico tools are recommended for designing novel this compound derivatives with enhanced solubility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
